Ethyl 7-propyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-propyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-3-6-13-12(15(22)23-4-2)10-18-16-19-14(20-21(13)16)11-7-5-8-17-9-11/h5,7-10H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVCFWBTUAYWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing triazolopyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of triazolopyrimidines often involves oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide are also used .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-propyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Ethyl 7-propyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 7-propyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects such as anti-inflammatory and anti-proliferative activities.
Comparison with Similar Compounds
Structural Analogues and Isomers
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Positional Isomerism : The compound in demonstrates how substituent positions (5-propyl vs. 7-propyl) alter steric and electronic properties.
- Ring Fusion Differences : Triazolo[4,3-a]pyrimidines ( ) exhibit distinct conformational flexibility and bioactivity profiles.
Physical and Spectroscopic Properties
Table 3: Physical Properties
Analysis :
- The pyridin-3-yl group in 12h and the target compound contributes to deshielded aromatic protons (δ >8.0).
- The propyl group’s presence may lower the melting point compared to methyl or phenyl substituents due to reduced crystallinity.
Structure-Activity Relationships (SAR)
- Position 2 Substituents : Pyridin-3-yl (target, 12h ) enhances receptor binding via hydrogen bonding, whereas phenyl or furyl groups ( ) may prioritize lipophilicity.
- Position 7 Modifications : Propyl vs. oxo (12h ) or methyl ( ) affects solubility and membrane permeability.
- Ester Groups : Ethyl carboxylate (target) vs. methyl ( ) alters metabolic stability and hydrolysis rates.
Biological Activity
Ethyl 7-propyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: C16H17N5O. Its structure features a triazole ring fused with a pyrimidine moiety, which is known to influence its biological properties.
The compound exhibits its biological activity primarily through the inhibition of specific receptor tyrosine kinases. Notably, it has been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions such as cancer. This inhibition can lead to reduced tumor growth and metastasis in preclinical models .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. The compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- In vitro Studies : The compound was tested on multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Modulation of Nicotinic Acetylcholine Receptors
Research indicates that derivatives of this compound can modulate nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation is relevant for neuroprotective effects and cognitive enhancement.
| Compound | EC50 (µM) | Max. Modulation (%) |
|---|---|---|
| Ethyl 7-propyl | 0.14 | 600 |
| Other derivatives | Varies | Up to 1200 |
These findings suggest that structural modifications can enhance the activity at nAChRs, providing insights for further drug design .
Case Studies
Case Study 1: Cancer Treatment
In a preclinical study involving xenograft models of breast cancer, treatment with Ethyl 7-propyl resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis via the intrinsic pathway and inhibit AXL signaling pathways .
Case Study 2: Neuroprotection
Another study evaluated the neuroprotective effects of compounds related to Ethyl 7-propyl in models of Alzheimer's disease. The results indicated improved cognitive function and reduced neuroinflammation markers upon administration of these compounds, suggesting potential applications in treating neurodegenerative disorders .
Q & A
Q. What are the established synthetic routes for preparing this compound?
The synthesis typically involves multi-step condensation reactions. A representative method includes:
- Step 1: Condensation of aminotriazole derivatives with ethyl 3-oxohexanoate and pyridin-3-yl aldehydes in dimethylformamide (DMF) under microwave irradiation (323 K, 30 min) to form the triazolopyrimidine core .
- Step 2: Propyl group introduction via alkylation using propyl bromide under basic conditions (K₂CO₃, 100°C, 16 h) .
- Step 3: Final purification via flash chromatography (petroleum ether/ethyl acetate) or recrystallization . Key Optimization: Reaction yields improve with microwave-assisted synthesis (75–82%) compared to traditional heating .
Q. Which spectroscopic methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., pyridinyl protons at δ 7.14–7.41 ppm, propyl CH₂ at δ 1.08 ppm) .
- Infrared Spectroscopy (IR): Identifies functional groups (C=O stretch at ~1700 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 310.35 for C₁₇H₁₈N₄O₂) validate molecular weight .
- Elemental Analysis: Confirms C, H, N, O composition (±0.3% tolerance) .
Advanced Research Questions
Q. How can molecular docking simulations elucidate the compound's mechanism of action?
Molecular docking predicts binding modes to biological targets like cyclin-dependent kinase 2 (CDK2):
- Protocol: Use AutoDock Vina or Schrödinger Suite to dock the compound into CDK2's ATP-binding pocket (PDB: 1AQ1).
- Key Interactions: Pyridinyl nitrogen forms hydrogen bonds with Leu83, while the triazole ring engages in π-π stacking with Phe82 .
- Validation: Compare computed binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies address contradictions in reported biological activities?
Discrepancies in cytotoxicity data (e.g., varying IC₅₀ values across cancer cell lines) arise from:
- Experimental Variables: Cell line heterogeneity, assay duration (24 vs. 48 hr), and solvent effects (DMSO concentration ≤0.1%) .
- Resolution: Standardize protocols (e.g., MTT assay at 48 hr) and validate activity via dose-response curves .
- Structural Analog Comparison: Benchmark against derivatives (e.g., ethyl 7-(3-hydroxyphenyl)-5-propyl analogs with consistent anti-inflammatory activity) .
Q. How do substituent modifications at the 7-propyl and 2-pyridinyl positions affect activity?
A structure-activity relationship (SAR) study reveals:
Q. What green chemistry principles apply to large-scale synthesis?
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalysis: Use Amberlyst-15 resin for acid-catalyzed cyclization, enabling catalyst recycling .
- Waste Minimization: Employ continuous flow reactors to improve atom economy (85% vs. batch 65%) .
Methodological Notes
- Data Reproducibility: Always report reaction conditions (solvent, temperature, catalyst) and biological assay parameters (cell line, incubation time) to enable cross-study comparisons .
- Advanced Characterization: Single-crystal X-ray diffraction (e.g., triclinic crystal system, P1 space group) resolves ambiguous stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
